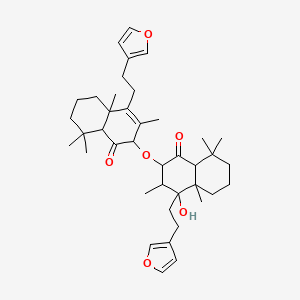
4-(2-(3-Furyl)ethyl)-2-((4-(2-(3-furyl)ethyl)-3,4a,8,8-tetramethyl-1-oxo-1,2,4a,5,6,7,8,8a-octahydro-2-naphthalenyl)oxy)-4-hydroxy-3,4a,8,8-tetramethyloctahydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Persianone is an organic compound with the chemical formula C10H12O2 . It is a yellow liquid with a strong aroma and is commonly used in the pharmaceutical and fragrance industries. In the field of medicine, Persianone exhibits antibacterial and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Persianone is extracted from the aerial parts of Ballota aucheri . The extraction process involves the use of solvents to isolate the compound from the plant material. The synthetic route typically involves the following steps:
Extraction: The aerial parts of Ballota aucheri are dried and ground into a fine powder.
Solvent Extraction: The powdered plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography to isolate Persianone.
Industrial Production Methods: In industrial settings, Persianone is produced using large-scale extraction and purification processes. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of Persianone.
Chemical Reactions Analysis
Types of Reactions: Persianone undergoes various chemical reactions, including:
Oxidation: Persianone can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of Persianone can yield alcohol derivatives.
Substitution: Persianone can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Persianone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antioxidant activities.
Mechanism of Action
The mechanism by which Persianone exerts its effects involves its interaction with molecular targets and pathways. In the case of its antibacterial activity, Persianone disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Persianone can be compared with other similar compounds, such as:
- Galeopsin (CAS#76475-16-6)
- Hispanone (CAS#82462-67-7)
- 6alpha-Hydroxyhispanone (CAS#596814-48-1)
- 6beta-Hydroxyhispanone (CAS#170711-93-0)
Uniqueness: Persianone is unique due to its specific chemical structure and its dual antibacterial and antioxidant properties. While similar compounds may share some structural features, Persianone’s combination of properties makes it particularly valuable in both the pharmaceutical and fragrance industries .
Properties
IUPAC Name |
4-[2-(furan-3-yl)ethyl]-2-[[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O6/c1-25-29(12-11-27-14-21-44-23-27)38(7)18-9-16-36(3,4)34(38)30(41)32(25)46-33-26(2)40(43,20-13-28-15-22-45-24-28)39(8)19-10-17-37(5,6)35(39)31(33)42/h14-15,21-24,26,32-35,43H,9-13,16-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQYOTZPAZMNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC4C(=C(C5(CCCC(C5C4=O)(C)C)C)CCC6=COC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














